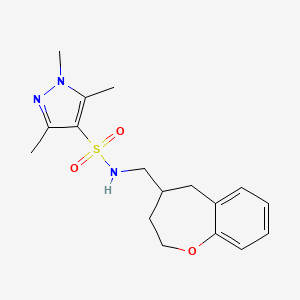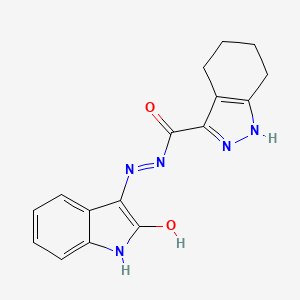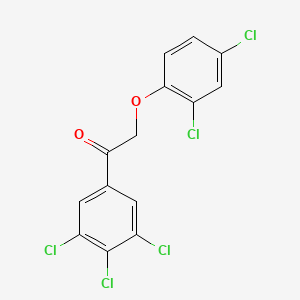![molecular formula C14H16N2O3 B5663248 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5663248.png)
3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one is a chemical compound that has gained significant attention in scientific research. This compound is also known as 5-MeO-2CT or Moxy, and it belongs to the class of tryptamines. Moxy is a potent psychedelic compound, and it has been found to have a wide range of potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Moxy is not fully understood, but it is thought to involve the activation of the serotonin receptors in the brain. Moxy has a high affinity for the 5-HT2A receptor, which is the same receptor that is targeted by other psychedelic compounds such as LSD and psilocybin. The activation of the 5-HT2A receptor is thought to lead to the release of neurotransmitters such as dopamine and serotonin, which can produce a range of effects including altered perception, mood, and cognition.
Biochemical and physiological effects:
The biochemical and physiological effects of Moxy are complex and varied. Moxy has been found to produce a range of effects on the brain and body, including altered perception, mood, and cognition. Moxy has also been found to have potential therapeutic applications for the treatment of conditions such as depression, anxiety, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
Moxy has several advantages for use in lab experiments. One of the main advantages is its potency, which allows for the use of smaller doses and reduces the risk of toxicity. Moxy is also relatively easy to synthesize, which makes it more accessible for researchers. However, Moxy also has some limitations, including its potential for abuse and the lack of long-term safety data.
Zukünftige Richtungen
There are several future directions for research on Moxy. One potential direction is the development of new analogs of Moxy that have improved therapeutic potential and reduced side effects. Another direction is the exploration of the potential therapeutic applications of Moxy for the treatment of conditions such as depression, anxiety, and addiction. Additionally, further research is needed to fully understand the mechanism of action of Moxy and its effects on the brain and body.
Synthesemethoden
The synthesis of 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one is a complex process that involves several steps. The most common method for synthesizing Moxy involves the reaction of 5-methoxytryptamine with ethyl chloroformate and 2-amino-2-methyl-1-propanol. This reaction results in the formation of Moxy as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Moxy has been studied extensively in scientific research, and it has been found to have a wide range of potential applications. One of the most significant applications of Moxy is in the field of neuroscience. Moxy has been found to activate the serotonin receptors in the brain, which can lead to altered states of consciousness and enhanced sensory perception. This property of Moxy makes it a valuable tool for studying the neurobiological mechanisms that underlie perception and consciousness.
Eigenschaften
IUPAC Name |
3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-11-2-3-13-12(8-11)10(9-15-13)4-5-16-6-7-19-14(16)17/h2-3,8-9,15H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBXFRVVQCIDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5663169.png)
![1-[2-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-2-one](/img/structure/B5663176.png)


![4-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5663189.png)
![N-{[(2-methoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5663190.png)
![(4-{[methyl(4-methylpyrimidin-2-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5663205.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B5663212.png)

![6-(2,5-dimethylphenyl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5663225.png)
![2-{[(4-methoxyphenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5663238.png)

![2-{3-[(7-ethyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenoxy}acetamide](/img/structure/B5663254.png)
